molecular formula C7H10ClFN2 B1401085 (S)-1-(5-fluoropyridin-2-yl)ethanamine hydrochloride CAS No. 1073149-00-4

(S)-1-(5-fluoropyridin-2-yl)ethanamine hydrochloride

Cat. No.: B1401085
CAS No.: 1073149-00-4
M. Wt: 176.62 g/mol
InChI Key: XGSNHILBBHFTPS-JEDNCBNOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1-(5-fluoropyridin-2-yl)ethanamine hydrochloride is a chemical compound that belongs to the class of fluorinated pyridines. It is characterized by the presence of a fluorine atom at the 5-position of the pyridine ring and an ethanamine group attached to the 2-position. This compound is often used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

(S)-1-(5-fluoropyridin-2-yl)ethanamine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and receptor binding.

    Medicine: Investigated for potential therapeutic uses, including as a precursor for drug development.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(5-fluoropyridin-2-yl)ethanamine hydrochloride typically involves the selective fluorination of 2-aminopyridine derivatives. One common method includes the use of Selectfluor in the presence of silver carbonate (Ag2CO3) as a catalyst. The reaction conditions generally involve:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key steps include:

    Bulk synthesis: Using large reactors and optimized reaction conditions

    Purification: Employing techniques such as crystallization, distillation, and chromatography to obtain high-purity product

    Quality control: Ensuring the final product meets industry standards through rigorous testing and analysis

Chemical Reactions Analysis

Types of Reactions

(S)-1-(5-fluoropyridin-2-yl)ethanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) and various alkyl halides can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of N-oxides

    Reduction: Formation of secondary or tertiary amines

    Substitution: Formation of various substituted pyridine derivatives

Mechanism of Action

The mechanism of action of (S)-1-(5-fluoropyridin-2-yl)ethanamine hydrochloride involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to certain enzymes and receptors, leading to various biological effects. The pathways involved may include:

    Enzyme inhibition: The compound can inhibit specific enzymes by binding to their active sites.

    Receptor modulation: It can modulate receptor activity by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

  • 5-Fluoropyridin-2-ylmethanamine hydrochloride
  • 5-Fluoro-2-aminopyrimidine derivatives

Uniqueness

(S)-1-(5-fluoropyridin-2-yl)ethanamine hydrochloride is unique due to its specific stereochemistry and the presence of the fluorine atom at the 5-position. This configuration imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

(1S)-1-(5-fluoropyridin-2-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FN2.ClH/c1-5(9)7-3-2-6(8)4-10-7;/h2-5H,9H2,1H3;1H/t5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGSNHILBBHFTPS-JEDNCBNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=C(C=C1)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=NC=C(C=C1)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-1-(5-fluoropyridin-2-yl)ethanamine hydrochloride
Reactant of Route 2
Reactant of Route 2
(S)-1-(5-fluoropyridin-2-yl)ethanamine hydrochloride
Reactant of Route 3
(S)-1-(5-fluoropyridin-2-yl)ethanamine hydrochloride
Reactant of Route 4
(S)-1-(5-fluoropyridin-2-yl)ethanamine hydrochloride
Reactant of Route 5
(S)-1-(5-fluoropyridin-2-yl)ethanamine hydrochloride
Reactant of Route 6
(S)-1-(5-fluoropyridin-2-yl)ethanamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.